Perfragilin B

Description

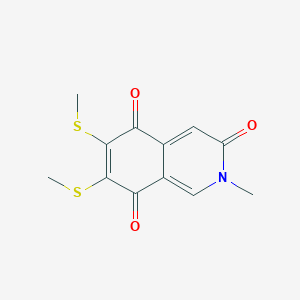

Structure

3D Structure

Properties

CAS No. |

146764-79-6 |

|---|---|

Molecular Formula |

C12H11NO3S2 |

Molecular Weight |

281.4 g/mol |

IUPAC Name |

2-methyl-6,7-bis(methylsulfanyl)isoquinoline-3,5,8-trione |

InChI |

InChI=1S/C12H11NO3S2/c1-13-5-7-6(4-8(13)14)9(15)11(17-2)12(18-3)10(7)16/h4-5H,1-3H3 |

InChI Key |

YCRBNFTXGDZHPI-UHFFFAOYSA-N |

SMILES |

CN1C=C2C(=CC1=O)C(=O)C(=C(C2=O)SC)SC |

Canonical SMILES |

CN1C=C2C(=CC1=O)C(=O)C(=C(C2=O)SC)SC |

Synonyms |

perfragilin B |

Origin of Product |

United States |

Occurrence and Biological Context

Isolation and Characterization from Marine Bryozoan Biflustra perfragilis (formerly Membranipora perfragilis)

Perfragilin B was first isolated from the marine bryozoan Biflustra perfragilis, previously known as Membranipora perfragilis. nih.govnih.gov This sessile, colonial invertebrate was collected from the waters of South Australia, highlighting the rich biodiversity of this marine environment as a source of novel chemical entities. nih.govnih.gov

The characterization of this compound was accomplished through detailed spectroscopic analysis. nih.govnih.gov These studies revealed it to be a new isoquinolinequinone, a class of compounds known for their biological activities. The molecular structure of this compound is distinguished by an isoquinolinetrione skeleton with two thiomethyl ether functionalities. nih.govnih.gov Specifically, it possesses thiomethyl groups at positions C(6) and C(7) of the isoquinoline (B145761) ring system. nih.gov The presence of these two bulky groups forces the isoquinoline ring system to deviate significantly from planarity. nih.gov

It has been speculated that this compound may not be produced by the bryozoan itself, but rather by symbiotic microorganisms residing within the host. nih.govnih.gov This is a common phenomenon in marine invertebrates, where complex secondary metabolites are often the product of a symbiotic relationship with bacteria or fungi. mdpi.com

| Property | Description |

| Compound Name | This compound |

| Source Organism | Biflustra perfragilis (Membranipora perfragilis) |

| Chemical Class | Isoquinolinequinone |

| Key Structural Features | Isoquinolinetrione skeleton, two thiomethyl ether groups at C(6) and C(7) |

| Geographic Origin | South Australia |

Ecological Significance and Proposed Role in the Host Organism's Chemical Defense Mechanisms

The isolation of this compound is not only of chemical interest but also carries significant ecological implications. Marine invertebrates, particularly sessile organisms like bryozoans, are in constant competition for space and are vulnerable to predation and fouling by other organisms. mdpi.com To survive, they have evolved a variety of defense mechanisms, with chemical defense being one of the most crucial. mdpi.com

This compound has been shown to exhibit cytotoxic properties. nih.govnih.gov This potent biological activity strongly suggests that it plays a role in the chemical defense of Biflustra perfragilis. By producing or hosting microorganisms that produce such toxic compounds, the bryozoan can deter predators, prevent the settlement of larvae from fouling organisms, and inhibit the growth of competing species.

The proposed role of this compound as a chemical defense agent is consistent with the broader understanding of chemical ecology in marine environments. mdpi.com Many marine natural products with potent bioactivities are believed to have evolved to serve a defensive function for their host organisms. The cytotoxicity of this compound would make the bryozoan unpalatable or toxic to potential predators, thereby increasing its chances of survival and reproductive success. While direct experimental studies on the specific defensive actions of this compound in its natural environment are not extensively detailed, its inherent toxicity provides a strong basis for its classification as a chemical defense compound.

Structural Elucidation Methodologies

Application of Advanced Spectroscopic and Spectrometric Techniques

The foundational characterization of Perfragilin B relies on spectroscopic and spectrometric methods to assemble its molecular framework. These techniques provide critical information regarding the compound's elemental composition, molecular weight, and the intricate connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to fully characterize the structure of this compound.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number and chemical environment of protons in the molecule. For this compound (C₁₂H₁₀N₂O₃S₂), the spectrum would be expected to show distinct signals for the aromatic protons, the N-methyl protons, and the two equivalent thiomethyl protons. The ¹³C NMR spectrum, in turn, reveals the number of unique carbon atoms and their respective chemical environments, including signals for carbonyl carbons, aromatic carbons, and methyl carbons.

2D NMR (HSQC and HMBC): To establish connectivity, 2D NMR experiments are crucial. pressbooks.pubnih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons. nih.govcolumbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): This technique is vital for piecing together the molecular skeleton by identifying correlations between protons and carbons that are two or three bonds apart. columbia.edunih.gov For this compound, key HMBC correlations would include those from the S-CH₃ protons to the aromatic carbons C-6 and C-7, confirming the substitution pattern on the benzoquinone portion of the molecule. nih.gov Similarly, correlations from the N-CH₃ protons would establish its position on the nitrogen atom of the isoquinoline (B145761) ring.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | δC (ppm) (Predicted) | δH (ppm) (Predicted) | Key HMBC Correlations (H → C) |

| 1 | 158.5 (C=O) | - | - |

| 3 | 156.0 (C=O) | - | - |

| 4 | 180.1 (C=O) | - | - |

| 4a | 125.0 | - | - |

| 5 | 135.0 | 7.8 (s) | C-4, C-8a, C-6 |

| 6 | 145.0 | - | - |

| 7 | 145.0 | - | - |

| 8 | 115.0 | 7.5 (s) | C-4a, C-7 |

| 8a | 130.0 | - | - |

| N-CH₃ | 29.0 | 3.5 (s) | C-1, C-8a |

| 6-SCH₃ | 15.0 | 2.5 (s) | C-6 |

| 7-SCH₃ | 15.0 | 2.5 (s) | C-7 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for determining the precise molecular formula of a compound. nih.govsemanticscholar.org For this compound, HRMS would yield a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its elemental composition as C₁₂H₁₀N₂O₃S₂.

Fragmentation Analysis: In mass spectrometry, molecular ions can be induced to break apart into smaller, charged fragments. chemguide.co.uklibretexts.org The analysis of these fragmentation patterns provides valuable structural information, acting like a molecular fingerprint. chemguide.co.uk For this compound, characteristic fragmentation would likely involve the loss of methyl radicals (•CH₃) from the thiomethyl groups and the sequential loss of carbon monoxide (CO) from the isoquinolinetrione core.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Calculated m/z |

| [M+H]⁺ | C₁₂H₁₁N₂O₃S₂⁺ | 311.0209 |

| [M-CH₃+H]⁺ | C₁₁H₈N₂O₃S₂⁺ | 295.9947 |

| [M-SCH₃+H]⁺ | C₁₁H₈N₂O₃S⁺ | 262.0226 |

| [M-CO+H]⁺ | C₁₁H₁₁N₂O₂S₂⁺ | 283.0259 |

X-ray Crystallographic Analysis for Absolute Stereochemistry Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is X-ray crystallography. libretexts.org This technique was successfully applied to this compound, providing an unambiguous determination of its molecular structure and solid-state conformation. nih.gov

The analysis confirmed that this compound possesses an isoquinolinetrione skeleton. Crucially, the X-ray data established the substitution pattern, placing two thiomethyl groups at positions C(6) and C(7) of the molecule. A significant finding from the crystallographic study was the impact of these two bulky thiomethyl groups on the molecule's geometry. Their presence forces the isoquinoline ring system to deviate significantly from planarity, with a root-mean-square (r.m.s.) deviation of 0.067 Å. nih.gov This contrasts with the related compound Perfragilin A, which has a different substitution pattern and a nearly planar ring system. nih.gov

Table 3: Key X-ray Crystallographic Findings for this compound

| Parameter | Finding | Reference |

| Molecular Skeleton | Isoquinolinetrione | nih.gov |

| Substitution | Thiomethyl groups at C(6) and C(7) | nih.gov |

| Ring System Geometry | Significant deviation from planarity | nih.gov |

| R.M.S. Deviation | 0.067 (1) Å | nih.gov |

Integration of Computational Chemistry in Structural Characterization and Validation

Computational chemistry provides a powerful theoretical framework to complement and validate experimental findings in structural elucidation. nih.govresearchgate.net While the primary structure of this compound was established experimentally, computational methods are invaluable for refining and understanding its properties.

For instance, Density Functional Theory (DFT) calculations can be used to predict the NMR chemical shifts of a proposed structure. By comparing the calculated NMR data with the experimental spectra, chemists can gain a higher level of confidence in the structural assignment. Furthermore, computational modeling can be used to explore the conformational landscape of the molecule, providing theoretical support for the non-planar geometry observed in the X-ray crystal structure. nih.gov These calculations can help rationalize how the steric and electronic effects of the thiomethyl substituents lead to the observed distortion of the isoquinoline ring system.

Synthetic Chemistry and Analog Development

Total Synthesis Strategies for Perfragilin B

The chemical synthesis of this compound provides a means to confirm its structure and produce sufficient quantities for further biological study. researchgate.net The approaches taken highlight key strategies in modern organic chemistry designed to build complex molecules efficiently.

Biomimetic and Convergent Synthetic Routes

In the synthesis of this compound, a key convergent strategy involves the coupling of a pre-constructed quinone fragment with another component to assemble the core structure. researchgate.net The skeleton of this compound is reminiscent of other natural products like mimosamycin, which was isolated from terrestrial bacteria and marine sponges. ulb.ac.beresearchgate.net This structural similarity suggests that the synthetic routes may have biomimetic characteristics, meaning they could potentially mimic the biosynthetic pathways used by the producing organism. A pivotal step in a reported synthesis is a Diels-Alder reaction, which constructs the main heterocyclic framework of the molecule. researchgate.net

Stereoselective and Regioselective Approaches in Synthesis

Achieving the correct stereochemistry and regiochemistry is paramount in the synthesis of natural products, as even minor variations can lead to a complete loss of biological activity. masterorganicchemistry.comyoutube.com Stereoselective reactions control the three-dimensional arrangement of atoms, while regioselective reactions dictate where on a molecule a chemical transformation occurs. masterorganicchemistry.comrsc.org

In the synthesis of this compound and its analogs, regioselectivity is a critical consideration, particularly during the key Diels-Alder cycloaddition step. researchgate.net The reaction between a substituted benzoquinone and an azadiene must proceed with the correct orientation to yield the desired isoquinoline (B145761) quinone skeleton. The choice of substituents on both the quinone and the diene component influences the regiochemical outcome of this cycloaddition. researchgate.net Similarly, stereoselectivity must be controlled to establish the correct spatial orientation of substituents on the newly formed ring system. rsc.org The development of highly selective reactions is a cornerstone of modern synthetic chemistry, enabling the construction of complex, single-isomer products. nih.govbeilstein-journals.org

Comparative Analysis of Synthetic Methodologies and Efficiency

The synthesis of this compound was part of a broader effort that also produced Perfragilin A. researchgate.net This allows for a direct comparison of the efficiency in creating these closely related molecules. The strategies employed were designed to be flexible enough to produce not just the natural products themselves but also a variety of analogs for biological testing. researchgate.net The efficiency of the Diels-Alder-based route is a key advantage, providing a convergent and regioselective pathway to the core structure. researchgate.net This methodology stands as an effective approach for accessing the Perfragilin family of compounds.

Rational Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogs—molecules that are structurally similar to the parent compound—is a crucial component of medicinal chemistry and chemical biology. researchgate.netadvion.com This process allows researchers to understand which parts of a molecule are essential for its activity and to potentially develop new compounds with improved properties. oncodesign-services.com

Targeted Structural Modifications for Modulated Biological Activity

The rational design of this compound analogs involves making specific, targeted changes to its chemical structure. researchgate.net These modifications are intended to probe the molecule's interaction with its biological targets and to see how these changes affect its function. For example, by altering the substitution pattern on the aromatic rings or modifying the side chains, chemists can systematically explore the chemical space around the natural product.

A synthesis campaign for Perfragilin A and B also included the preparation of several analogs. researchgate.net These efforts are fundamental to understanding how the molecule's architecture relates to its cytotoxic effects. The goal of such modifications is to identify which functional groups are indispensable for activity and which can be altered to potentially enhance potency or selectivity. nih.gov

Systematic Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are the systematic investigation of how a molecule's structure correlates with its biological activity. oncodesign-services.comnih.gov By synthesizing and testing a series of related compounds, researchers can build a map of the "pharmacophore"—the key structural features responsible for the molecule's effects. nih.govresearchgate.net

For the perfragilins, SAR studies have revealed important insights. For instance, biological testing showed that this compound is approximately one order of magnitude more active than Perfragilin A against the P388 murine leukemia cell line. epdf.pub This indicates that the specific substitution pattern on this compound is crucial for its higher potency. The synthesis of various analogs and their subsequent cytotoxicity evaluation allows for a detailed SAR to be established. researchgate.net These studies are essential for guiding the design of new molecules with potentially superior therapeutic properties. preprints.org

Structure-Activity Relationship of Perfragilin Analogs

The following table summarizes the findings from cytotoxicity evaluations of this compound and related compounds, providing insight into their structure-activity relationships.

| Compound | Structural Features | Relative Cytotoxicity | Reference(s) |

| Perfragilin A | Isoquinoline quinone skeleton | Less active | epdf.pub |

| This compound | Isoquinoline quinone skeleton, different substitution from A | More active (approx. 10x) than Perfragilin A | epdf.pub |

| Synthetic Analogs | Varied substituents on the core skeleton | Activity varies based on modification | researchgate.net |

Principles of Green Chemistry and Sustainable Synthetic Approaches for Isoquinoline Quinones

The synthesis of complex natural products and their analogs, including the isoquinoline quinone class to which this compound belongs, has traditionally involved multi-step processes often reliant on hazardous reagents, stoichiometric activators, and volatile organic solvents. rsc.org This can lead to significant waste generation and environmental impact. mlsu.ac.in The field of green chemistry, however, provides a framework for designing more sustainable and environmentally benign synthetic protocols. researchgate.net The goal is to develop processes that reduce or eliminate the use and generation of hazardous substances, a concept that is increasingly being applied to the synthesis of pharmacologically relevant molecules like isoquinoline quinones. researchgate.nethilarispublisher.com

Green chemistry is guided by twelve core principles that aim to minimize the environmental footprint of chemical processes. epa.govacs.org These principles advocate for a shift from traditional synthetic strategies to more innovative and sustainable methodologies. mlsu.ac.in Key principles particularly relevant to the synthesis of isoquinoline quinones include waste prevention, maximizing atom economy, the use of catalytic reagents over stoichiometric ones, employing safer solvents, increasing energy efficiency, and utilizing renewable feedstocks. epa.govtradebe.com

Table 1: The 12 Principles of Green Chemistry This table outlines the foundational principles for designing environmentally sustainable chemical processes.

| Principle Number | Principle Name | Description |

| 1 | Waste Prevention | It is better to prevent waste than to treat or clean it up after it has been created. acs.org |

| 2 | Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org |

| 3 | Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. epa.gov |

| 4 | Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. epa.gov |

| 5 | Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous whenever possible. acs.org |

| 6 | Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. If possible, synthetic methods should be conducted at ambient temperature and pressure. tradebe.com |

| 7 | Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. tradebe.com |

| 8 | Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/ deprotection) should be minimized or avoided if possible, because such steps require additional reagents and can generate waste. acs.org |

| 9 | Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. acs.org |

| 10 | Design for Degradation | Chemical products should be designed so that at the end of their function they do not persist in the environment and instead break down into innocuous degradation products. acs.org |

| 11 | Real-time Analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. tradebe.com |

| 12 | Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. acs.org |

The application of these principles has led to the development of innovative and sustainable synthetic routes for isoquinoline quinones and related structures. A significant advancement is the move towards using water as a solvent, which is non-toxic, non-flammable, and abundant. For instance, the synthesis of phenylaminoisoquinolinequinones has been achieved through oxidative amination reactions catalyzed by Cerium(III) chloride (CeCl₃·7H₂O) in water. nih.govmdpi.com This approach is often enhanced by using ultrasound irradiation, which can increase reaction rates and yields, thereby improving energy efficiency. nih.govmdpi.com

Another key strategy is the use of multicomponent reactions (MCRs), which construct complex molecules from three or more starting materials in a single step. rsc.org MCRs are highly atom-economical as the majority of atoms from the reactants are incorporated into the final product, significantly reducing waste. rsc.org Various MCRs have been successfully employed for the synthesis of diverse quinoline (B57606) and isoquinoline scaffolds. rsc.orgjst.go.jp

Modern catalytic methods are also central to greener syntheses. Transition-metal-catalyzed reactions, using catalysts based on cobalt, nickel, or iron, enable efficient and atom-economical pathways for constructing the quinoline core. organic-chemistry.orgrsc.org These catalytic systems often facilitate dehydrogenative coupling or C-H activation reactions, which avoid the need for pre-functionalized starting materials and reduce the number of synthetic steps. organic-chemistry.orgresearchgate.net

The origin of starting materials is another critical aspect of sustainable synthesis. hilarispublisher.com There is growing interest in using renewable feedstocks derived from biomass, such as lignin, to replace traditional petrochemical sources. rsc.orguni-saarland.de Lignin is a major source of aromatic compounds on Earth. rsc.org For example, vanillin, which can be produced from lignin, serves as a bio-based feedstock for the synthesis of redox-active quinones like 2-methoxy-1,4-hydroquinone. nih.gov Such platform chemicals could potentially be adapted for the synthesis of more complex isoquinoline quinone structures, representing a significant step towards a more sustainable pharmaceutical supply chain.

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Phenylaminoisoquinolinequinones This table provides a comparative overview of a traditional synthesis method versus a modern, eco-friendly procedure for preparing amino-substituted quinone derivatives.

| Feature | Conventional Method | Green Chemistry Approach |

| Solvent | Organic Solvents (e.g., Dichloromethane, Acetonitrile) nih.gov | Water nih.govmdpi.com |

| Catalyst | Often requires stoichiometric reagents or harsh acids/bases | Cerium(III) chloride (CeCl₃·7H₂O) nih.govmdpi.com |

| Energy Input | Typically requires prolonged heating (reflux) | Ultrasound irradiation at ambient temperature nih.gov |

| Reaction Time | Several hours to days | Minutes to a few hours nih.govmdpi.com |

| Waste Generation | High (due to organic solvents and stoichiometric byproducts) | Low (byproduct is primarily water) acs.orgrsc.org |

| Atom Economy | Often low due to multi-step nature and use of protecting groups acs.org | High, especially in one-pot or multicomponent reactions rsc.org |

By embracing these green chemistry principles, researchers are actively developing synthetic pathways for this compound analogs and other isoquinoline quinones that are not only efficient and high-yielding but also significantly safer and more sustainable. hilarispublisher.com

Biosynthetic Pathway Investigations

Elucidation of Precursor Incorporation and Enzymatic Transformations in Perfragilin B Biosynthesis

The molecular architecture of this compound strongly suggests a hybrid biosynthetic origin, merging components from both polyketide and amino acid metabolism. The core isoquinolinequinone scaffold is likely assembled by a Type II polyketide synthase (PKS) system in conjunction with an amino acid-derived starter unit.

Proposed Precursor Incorporation: The biosynthesis is hypothesized to initiate with the formation of a polyketide chain from multiple acetyl-CoA units, which are first converted to the more reactive extender unit, malonyl-CoA. This process is catalyzed by a "minimal" PKS complex, typically comprising a ketosynthase (KSα and KSβ) and an acyl carrier protein (ACP). nih.gov This polyketide chain undergoes a series of cyclization and aromatization reactions, guided by specific cyclase and aromatase enzymes, to form a naphthalenoid intermediate.

The nitrogen atom and adjacent carbons of the quinoline (B57606) ring are likely derived from an amino acid. While many isoquinoline (B145761) alkaloids utilize tyrosine, recent studies on the biosynthesis of mansouramycin D have shown that tryptophan can also serve as the primary precursor for the isoquinoline scaffold. nih.govacs.org An aminotransferase would facilitate the incorporation of this amino-acid-derived unit.

Subsequent enzymatic transformations, known as tailoring steps, are crucial for achieving the final structure of this compound. These modifications are predicted to include:

Oxidation: Hydroxylations and the formation of the quinone moiety are carried out by oxidoreductases, such as FAD-dependent monooxygenases or cytochrome P450 enzymes.

Methylation: The methoxy (B1213986) group and N-methyl group on this compound are likely installed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases.

Dimerization/Coupling: In related pathways like that of actinorhodin (B73869), a key final step involves the dimerization of two monomeric intermediates, a reaction catalyzed by unique enzymes that facilitate C-C bond formation. nih.gov

The table below summarizes the likely precursors and the classes of enzymes involved in the proposed biosynthetic pathway of this compound.

| Proposed Precursor/Substrate | Origin/Type | Incorporating Enzyme Class (Proposed) | Function in Pathway |

| Acetyl-CoA | Primary Metabolism | Acetyl-CoA Carboxylase | Forms Malonyl-CoA extender units |

| Malonyl-CoA | From Acetyl-CoA | Type II Polyketide Synthase (PKS) | Builds the polyketide backbone |

| Tyrosine or Tryptophan | Amino Acid Metabolism | Aminotransferase / PKS loading module | Provides the nitrogen-containing ring system |

| S-adenosyl-L-methionine (SAM) | Primary Metabolism | Methyltransferase (O- and N-specific) | Adds methyl groups to hydroxyl and amine functions |

| O₂ / NAD(P)H | Cofactors | Oxidase / Reductase / P450 Monooxygenase | Catalyzes hydroxylation and quinone formation |

| Polyketide Intermediates | Pathway Intermediates | Cyclase / Aromatase | Folds and cyclizes the polyketide chain |

This table is based on proposed pathways analogous to those of other isoquinolinequinones, as the specific enzymes for this compound have not been characterized.

Genetic Engineering Approaches for Pathway Manipulation and Optimization

Genetic engineering offers powerful tools to manipulate biosynthetic pathways for goals such as increasing product yield or generating novel chemical diversity. nih.gov By identifying and modifying the biosynthetic gene cluster (BGC) responsible for this compound production, its pathway could be rationally altered.

Key genetic engineering strategies applicable to the proposed this compound pathway include:

Pathway Elucidation via Gene Knockout: Systematically inactivating individual genes within the BGC is a fundamental technique to determine their function. For instance, deleting the gene for a putative methyltransferase and observing the accumulation of a demethylated this compound analogue would confirm the enzyme's role. researchgate.net

Combinatorial Biosynthesis: This approach involves the "mixing and matching" of genes from different biosynthetic pathways to create "unnatural" natural products. conicet.gov.ar One could, for example, introduce tailoring enzymes from the actinorhodin or other polyketide pathways into the this compound system to generate new derivatives with altered hydroxylation or glycosylation patterns. ftb.com.hr

Promoter Engineering: The expression of a BGC is often controlled by specific regulatory genes within the cluster or by the strength of its promoters. Replacing native promoters with strong, constitutive promoters can lead to significant overexpression of the entire pathway, thereby increasing the final product yield. mdpi.com This strategy would be particularly valuable given the typically low abundance of natural products from their native sources.

Heterologous Expression Systems for Reconstituted Biosynthesis of this compound and Related Compounds

Obtaining sufficient quantities of this compound from its natural bryozoan source is challenging. Heterologous expression—the process of transferring the entire BGC from the native organism into a more tractable, lab-friendly host—provides a solution for sustainable production and further pathway engineering. nih.govescholarship.org

The successful heterologous expression of this compound would first require the identification and cloning of its complete BGC. Given that many marine invertebrates host symbiotic microorganisms responsible for producing bioactive compounds, the BGC for this compound might reside in the genome of a bacterium or fungus living in association with Membranipora perfragilis.

Once cloned, the BGC could be expressed in various host systems, each with distinct advantages. asm.org

Streptomyces species (S. coelicolor, S. albus): These are among the most common hosts for expressing BGCs from other actinomycetes. They are known producers of polyketides and possess the necessary metabolic background, including precursor supply and post-translational modification machinery, to support complex natural product biosynthesis. mdpi.com

Escherichia coli: While E. coli is a fast-growing and easily manipulated host, it often requires significant engineering to produce complex natural products. This includes introducing pathways for precursor supply and expressing specific enzymes like phosphopantetheinyl transferases (PPTases) needed to activate the PKS machinery. oup.com

Saccharomyces cerevisiae (Yeast): Yeast is another well-established eukaryotic host. It has been successfully engineered to produce polyketides and offers advanced genetic tools for pathway assembly and optimization. frontiersin.orgoup.com

The table below outlines common hosts used for the heterologous expression of natural product pathways.

| Host System | Primary Advantages | Primary Disadvantages | Relevance to this compound |

| Streptomyces sp. | Excellent producer of polyketides; contains necessary cofactors and precursors; compatible codon usage for actinomycete genes. mdpi.com | Slower growth rate than E. coli; more complex genetics; potential for BGC recombination. | Ideal host if the BGC is of bacterial origin, especially from an actinomycete symbiont. |

| Escherichia coli | Rapid growth; well-understood genetics; vast array of genetic tools. oup.com | Lacks some essential enzymes for PKS activation (must be co-expressed); poor expression of high G+C content genes; product may be trapped in inclusion bodies. | A viable, rapid option for enzyme characterization or if the pathway is sufficiently engineered into the host. |

| Saccharomyces cerevisiae | Eukaryotic system (good for fungal BGCs); robust for large-scale fermentation; advanced synthetic biology tools available. frontiersin.org | Compartmentalization (e.g., mitochondria) can complicate pathways; may require extensive engineering for bacterial pathways. | Suitable if the BGC originates from a fungal symbiont or for in vitro reconstitution studies of pathway enzymes. |

Reconstituting the biosynthesis of this compound in a heterologous host would not only secure a sustainable supply but also open the door to applying the genetic engineering strategies discussed previously to generate novel analogues with potentially improved therapeutic properties.

Preclinical Pharmacological Activity and Mechanistic Insights

In Vitro Cytotoxicity Studies

The cytotoxic potential of Perfragilin B has been evaluated against various human cancer cell lines, revealing its ability to inhibit cell proliferation and induce specific cellular responses.

Antiproliferative Effects on Human Cancer Cell Lines

Initial studies demonstrated that this compound exhibits cytotoxic activity. preprints.org It was tested against murine leukemia cells (P388) and was found to be more potent than its counterpart, Perfragilin A. sci-hub.se Further investigations have highlighted its selective growth inhibitory effects, particularly in central nervous system and ovarian cancer cell lines, and to some extent, in renal cancer models, showing a lesser effect on leukemia. mdpi.commdpi.com

The antiproliferative activity of this compound has been observed in a panel of human cancer cell lines. While specific IC50 values for this compound across a wide range of cell lines are not extensively detailed in the provided search results, the compound's activity has been consistently reported.

Table 1: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | Activity | Reference |

|---|---|---|---|

| P388 | Murine Leukemia | Cytotoxic | preprints.orgsci-hub.se |

| Central Nervous System Cancer Cell Lines | CNS Cancer | Selective Growth Inhibition | mdpi.com |

| Ovarian Cancer Cell Lines | Ovarian Cancer | Selective Growth Inhibition | mdpi.com |

Induction of Specific Cellular Responses (e.g., growth inhibition)

This compound has been shown to induce marked but selective growth inhibitory effects. mdpi.comnih.gov This suggests that the compound may not act as a general cytotoxic agent but rather through specific cellular pathways that are more prominent in certain cancer types. The observed growth inhibition points towards the potential of this compound to interfere with essential cellular processes required for cancer cell proliferation. nih.gov

Antimicrobial Activity Studies

In addition to its anticancer potential, the antimicrobial properties of this compound have been explored.

Assessment of Growth Inhibition Against Marine Bacterial Strains

The structural similarity of this compound to the antibiotic mimosamycin, which has been isolated from terrestrial bacteria and marine sponges, suggests a potential role in chemical defense and antimicrobial activity. mdpi.comresearchgate.net While the provided information alludes to the likelihood of this compound possessing antimicrobial properties due to its structural class, specific data on its growth inhibition against marine bacterial strains is not explicitly detailed in the search results. The structural relationship to known antibiotics strongly suggests that it could be part of the chemical defense arsenal (B13267) of Biflustra perfragilis. researchgate.net

Mechanistic Investigations at the Molecular Level

Understanding the molecular mechanisms underlying the bioactivity of this compound is crucial for its development as a potential therapeutic agent.

Identification of Putative Biological Targets and Receptor Interactions

A COMPARE analysis has shown a weak but positive association between the activity of this compound and caracemide. mdpi.comresearchgate.net This association suggests that this compound might share some mechanistic similarities with caracemide, an agent known to have effects on the central nervous system. This finding, coupled with its selective cytotoxicity, provides a lead for further investigation into its specific molecular targets. mdpi.com The isoquinoline (B145761) quinone skeleton is a key structural feature that likely governs its interaction with biological macromolecules. preprints.orgnih.gov However, the precise molecular targets and receptor interactions of this compound remain an area for future research.

Modulation of Intracellular Signaling Pathways and Cellular Processes

This compound has demonstrated notable biological activity, primarily characterized by its cytotoxic effects against various cancer cell lines. Research has established its role as an inhibitor of cell division, a fundamental cellular process. aber.ac.uk The compound was evaluated by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines. epdf.pub In this extensive screening, this compound exhibited a mean GI50 (concentration for 50% growth inhibition) of approximately 4 µM. epdf.pub

The data from the NCI screen indicate that this compound does not act as a non-selective cytotoxic agent. epdf.pub Instead, it shows a degree of selectivity in its growth-inhibitory effects. epdf.pub The compound was found to be more potent against cell lines derived from central nervous system (CNS) and ovarian cancers, and also showed activity against some renal cancer cell lines. epdf.pub In contrast, it was less effective against leukemia cell lines. epdf.pub This differential activity suggests that its mechanism of action may be dependent on specific cellular contexts or the expression of particular molecular targets within sensitive cancer cells.

While the antiproliferative effects of this compound are documented, detailed mechanistic studies elucidating its influence on specific intracellular signaling pathways are limited in the current scientific literature. For instance, while structurally related marine alkaloids have been shown to modulate pathways such as the PI3K/AKT/mTOR cascade, specific investigations into the effects of this compound on this or other key signaling pathways like MAPK have not been reported. researchgate.net Similarly, while its cytotoxicity implies an induction of cell death, specific studies detailing its role in modulating apoptosis or causing cell cycle arrest at particular phases are not yet available. researchgate.netresearchgate.net

Interactions with Key Cellular Macromolecules (e.g., proteins)

The biological activity of this compound is attributed to its interaction with key cellular macromolecules. It has been identified as a tyrosine kinase inhibitor. researchgate.net Tyrosine kinases are a critical family of enzymes that function as key regulators of intracellular signaling pathways controlling cell growth, differentiation, and proliferation. By inhibiting these enzymes, this compound can interfere with these fundamental cellular processes, leading to the observed cytotoxic effects.

However, the specific profile of tyrosine kinases that are inhibited by this compound has not been extensively characterized in the available literature. The structural similarity of perfragilins to mimosamycin, a compound isolated from bacterial and sponge sources, suggests a potential for interaction with various biological targets, though direct evidence for this compound remains to be established. aber.ac.ukresearchgate.net Further research is required to identify the precise protein targets of this compound and to understand the molecular details of these interactions, which would provide a more complete picture of its mechanism of action.

In Silico Pharmacological Profiling and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

The development of a robust Quantitative Structure-Activity Relationship (QSAR) model relies on a dataset of structurally related compounds with corresponding biological activity data. For this compound, the groundwork for such analyses has been laid through the total synthesis of Perfragilin A and this compound, as well as the preparation of several analogues. researchgate.netresearchgate.net The evaluation of these compounds for their cytotoxic properties has provided initial, fundamental insights into their structure-activity relationships (SAR).

A key SAR finding is the significance of the thiomethyl group for cytotoxic potency. Comparative studies have shown that this compound is a more potent cytotoxic agent than its analogue, Perfragilin A. aber.ac.uk This enhanced activity is attributed to the presence of a second thiomethyl group at position 7 in this compound, demonstrating that minor structural modifications can lead to significant changes in biological efficacy. aber.ac.ukresearchgate.net

Despite the availability of this foundational SAR data, a formal QSAR study, which would involve the generation of a mathematical model to correlate specific structural features with cytotoxicity, has not been reported for the perfragilin class of compounds in the reviewed scientific literature. Such a study would be a valuable next step in guiding the design of more potent and selective analogues.

Computational Approaches in Ligand-Based and Structure-Based Drug Design

Computational methods are powerful tools in modern drug discovery, enabling the rational design and optimization of lead compounds. These approaches are generally categorized as either ligand-based or structure-based. Ligand-based design relies on the knowledge of active molecules to build models like pharmacophores, while structure-based design utilizes the three-dimensional structure of the biological target.

In the context of this compound, the synthesis of various analogues provides a basis for potential ligand-based studies. researchgate.netresearchgate.net However, a review of the current scientific literature indicates that specific computational studies employing ligand-based methods, such as pharmacophore modeling or 3D-QSAR, have not been published for this compound. Similarly, while this compound is known to be a tyrosine kinase inhibitor, the lack of a publicly identified, specific kinase target with a co-crystal structure has precluded the application of structure-based drug design techniques like molecular docking for this compound. researchgate.netresearchgate.net Therefore, the use of in silico drug design approaches to guide the development of novel this compound analogues remains an unexplored area of research.

Table of Cytotoxic Activity

| Compound/Analogue | Activity | Cell Line(s) | Measurement | Source |

| This compound | Growth Inhibition | NCI-60 Panel | GI50 ≈ 4 µM (mean) | epdf.pub |

| This compound | More potent than Perfragilin A | P-388 | Not specified | researchgate.net |

| Perfragilin A | Cytotoxic | Human cancer cell lines | Not specified | aber.ac.uk |

Advanced Research Methodologies and Future Perspectives in Perfragilin B Research

Exploration of Undiscovered Perfragilin B-Related Metabolites and Congeners

The discovery of novel natural products is often accompanied by the isolation of a suite of structurally related analogues, or congeners, which can exhibit varied and sometimes enhanced biological activities. The structure of this compound is reminiscent of the antibiotic mimosamycin, which has been isolated from both terrestrial bacteria (Streptomyces lavendulae) and marine sponges. aber.ac.ukulb.ac.beresearchgate.net This similarity suggests that the biosynthetic origin of perfragilins may lie with a microbial symbiont of the host bryozoan. ulb.ac.beresearchgate.net This hypothesis opens up fertile ground for the discovery of undiscovered metabolites.

Future exploration will likely focus on the following areas:

Microbial Symbiont Investigation: A primary strategy involves the isolation and cultivation of microbial symbionts (bacteria, fungi) from Biflustra perfragilis. By screening the metabolites of these microorganisms, novel perfragilin congeners or entirely new isoquinoline (B145761) alkaloids may be identified. Research has shown that fungi such as Aspergillus fumigatus can produce unique isoquinoline alkaloids, highlighting the biosynthetic potential within the microbial world. nih.gov

Genome Mining: With advances in genetic sequencing, the biosynthetic gene clusters (BGCs) responsible for alkaloid production can be identified within the genome of the source organism or its symbionts. nih.gov Mining these genomic data can predict the structures of novel compounds even before they are isolated, guiding the discovery process.

Advanced Biosynthetic Studies: The majority of known isoquinoline alkaloid biosynthetic pathways utilize tyrosine as a primary precursor. wikipedia.orgnih.govacs.org However, the discovery of a novel pathway in Streptomyces that uses tryptophan to produce the isoquinolinequinone alkaloid mansouramycin D demonstrates that alternative biosynthetic routes exist. nih.govacs.org Investigating the specific biosynthetic pathway of this compound could reveal unique enzymatic steps and intermediates, leading to the identification of new, naturally produced derivatives. For instance, a related compound, 2-methyl-6,7-di(methylthio)isoquinolone-3,5,8(2H)-trione, has already been isolated from B. perfragilis, indicating natural diversification of the core structure. aber.ac.uk

Development of Novel Synthetic Methodologies for Complex Derivatives

While natural sources provide the initial blueprint, chemical synthesis is essential for producing sufficient quantities for research and for creating analogues with improved properties. The total synthesis of this compound has been successfully achieved, providing a foundation for developing more advanced and versatile synthetic methodologies. ulb.ac.beresearchgate.netpsu.edu Future developments will likely diverge into two complementary paths: sophisticated chemical synthesis and innovative biotechnological production.

Advanced Chemical Synthesis: Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski or Pictet-Spengler reactions, are continually being refined. rsc.orgacs.org Modern synthetic chemistry offers powerful tools for creating complex this compound derivatives. The use of asymmetric catalysis can allow for precise control over stereochemistry, which is often crucial for biological activity. acs.org Organocatalytic and metal-catalyzed cross-coupling reactions enable the modular assembly of complex scaffolds, allowing chemists to systematically modify different parts of the this compound molecule to probe structure-activity relationships.

Synthetic Biology and Metabolic Engineering: A paradigm-shifting approach involves hijacking the biosynthetic machinery of microorganisms. By identifying the perfragilin BGC and introducing it into a robust host like Escherichia coli or yeast, scalable and sustainable production through fermentation can be achieved. numberanalytics.comnih.gov This has been successfully demonstrated for other complex plant alkaloids. nih.govnisr.or.jp This methodology is not limited to reproducing the natural compound; it also allows for the creation of "unnatural" natural products. Through combinatorial biosynthesis—mixing and matching biosynthetic genes—or by feeding the engineered microbes modified precursor molecules, a diverse library of novel this compound derivatives can be generated. nisr.or.jp

Table 1: Comparison of Methodologies for Generating this compound Derivatives

| Methodology | Description | Advantages | Challenges |

|---|---|---|---|

| Advanced Chemical Synthesis | Multi-step organic synthesis using modern catalytic methods to build the molecule and its analogues from simple chemical precursors. rsc.orgacs.org | - High versatility in structural design

| - Often involves long and complex synthetic routes

|

| Synthetic Biology & Metabolic Engineering | Reconstitution of the natural biosynthetic pathway in a microbial host (e.g., E. coli) for production via fermentation. numberanalytics.comnih.govnisr.or.jp | - Highly scalable and potentially low-cost

| - Requires identification and transfer of the entire gene cluster

|

Deeper Elucidation of Molecular Interaction Profiles via Biophysical Techniques

To understand how this compound exerts its cytotoxic effects, it is crucial to identify its molecular target(s) within the cell and to characterize the physical interactions that govern its binding. While the compound has been evaluated in broad cancer cell line screens, detailed mechanistic studies require the application of advanced biophysical techniques. nih.gov These methods provide quantitative insights into binding affinity, kinetics, and thermodynamics, which are essential for rational drug development. Current time information in Bangalore, IN.

A systematic biophysical investigation of this compound would involve:

Target Identification: The first step is to find the protein(s) that this compound binds to. Techniques like drug affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) can be used to "fish out" binding partners from cell lysates. nih.gov

Validation and Characterization: Once a potential target is identified, the interaction must be validated and quantified. This is where a suite of biophysical tools becomes critical. Computational methods like inverse molecular docking can also predict potential protein targets. mdpi.com

Table 2: Biophysical Techniques for Characterizing this compound's Molecular Interactions

| Technique | Principle | Information Gained | Application in this compound Research |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. Current time information in Bangalore, IN. | - Binding Affinity (KD)

| To precisely measure how strongly and how quickly this compound binds to and dissociates from its target protein. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a molecular binding event. nih.govwikipedia.org | - Binding Affinity (KD)

| To determine the forces (enthalpic vs. entropic) driving the binding and the exact binding ratio (e.g., one molecule of this compound per protein). numberanalytics.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Monitors changes in the chemical environment of atomic nuclei upon ligand binding. Current time information in Bangalore, IN.wikipedia.org | - Binding site mapping

| To identify the specific amino acids in the target's binding pocket that make contact with this compound. |

| X-ray Crystallography | Determines the three-dimensional structure of a molecule or complex by analyzing the diffraction pattern of X-rays passing through a crystal. Current time information in Bangalore, IN. | - High-resolution 3D structure of the protein-ligand complex | To visualize the precise orientation of this compound within its binding site, revealing key interactions for structure-based drug design. |

| Molecular Docking/Dynamics | Computational simulation of a ligand binding to a receptor. mdpi.com | - Predicted binding mode and affinity

| To predict how this compound and its derivatives might bind to a target protein, guiding synthetic efforts. mdpi.com |

Innovations in Sustainable Sourcing and Production of Marine Natural Products

A major hurdle in the development of drugs from marine organisms is the "supply problem"—obtaining sufficient quantities of the compound without depleting natural populations. vliz.be The isolation of this compound from a bryozoan is a classic example of this challenge. mdpi.com Innovations in sustainable production are therefore paramount for the future of this compound research.

Key sustainable strategies include:

Aquaculture: For many marine invertebrates, particularly sponges, aquaculture has emerged as an environmentally friendly production method. wikipedia.orgfrontiersin.orgird.fr Farming the source organism, Biflustra perfragilis, or its potential microbial symbiont in controlled sea-based or land-based systems could provide a renewable source of biomass for extraction. frontiersin.orgfrdc.com.au This approach avoids harming wild populations and can be integrated with other forms of aquaculture for bioremediation, as sponges are excellent filter feeders. wikipedia.orgfrdc.com.au

Microbial Fermentation: As discussed previously, heterologous expression of the this compound biosynthetic pathway in industrial microorganisms is a leading strategy for sustainable and scalable production. numberanalytics.comnisr.or.jp This method completely decouples production from the marine environment, ensuring a consistent and reliable supply chain independent of geography or season. nih.gov

Chemoenzymatic and Green Synthesis: Incorporating enzymes into the total synthesis of this compound can reduce the reliance on hazardous reagents and harsh conditions, aligning with the principles of green chemistry. nih.govbohrium.com Furthermore, developing sustainable extraction techniques, such as supercritical fluid extraction which uses CO2 as a solvent, minimizes the environmental impact of isolating the compound from aquacultured biomass. jocpr.com

Table 3: Comparison of Sustainable Production Strategies for this compound

| Strategy | Description | Key Advantage | Primary Limitation |

|---|---|---|---|

| Aquaculture | Farming the source bryozoan or its symbiotic microbes in a controlled environment. wikipedia.orgfrdc.com.au | Environmentally friendly; preserves wild stocks. frontiersin.org | Slow growth rates; variability in metabolite production. ird.fr |

| Microbial Fermentation | Producing the compound in engineered bacteria or yeast containing the biosynthetic genes. nisr.or.jp | Highly scalable, consistent, and geographically independent. nih.gov | High initial R&D cost to identify and transfer the gene cluster. |

| Total/Chemoenzymatic Synthesis | Building the molecule in the lab, potentially using enzymes to perform key steps. nih.govbohrium.com | Complete control over the process and allows for analogue creation. | May not be economically viable for highly complex molecules. bohrium.com |

Q & A

Q. What methodological approaches are recommended for determining the molecular structure of Perfragilin B in initial characterization studies?

To establish the molecular structure, combine spectroscopic techniques (e.g., NMR for functional group identification, X-ray crystallography for 3D conformation) and chromatographic methods (e.g., HPLC for purity assessment). Document procedures rigorously, including solvent systems, instrumentation parameters, and spectral interpretations. For novel compounds, provide full synthetic pathways and purity validation (≥95%) using mass spectrometry .

Q. How should researchers design initial pharmacological assays to evaluate this compound’s bioactivity?

Adopt tiered screening:

In vitro assays: Use cell-based models (e.g., cytotoxicity assays with IC50 calculations) to assess potency.

Dose-response curves: Include positive/negative controls and replicate experiments (n ≥ 3) to ensure reproducibility.

Data normalization: Express results relative to baseline activity (e.g., untreated cells) and validate with statistical tests (e.g., ANOVA). Reference protocols from ELISA or similar quantitative frameworks for standardization .

Q. What strategies ensure a comprehensive literature review for hypothesis generation on this compound?

Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure questions, e.g., “How does this compound (Intervention) affect apoptosis (Outcome) in colorectal cancer cells (Population) compared to standard chemotherapeutics (Comparison)?” Use databases like PubMed/Scopus with keywords (“this compound,” “structure-activity relationship,” “mechanistic study”) and filter for peer-reviewed studies post-2010. Critically evaluate gaps in mechanistic or translational data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

Systematically validate conflicting results by:

Replicating experiments: Use identical cell lines, concentrations, and assay conditions.

Assessing methodological variability: Compare protocols for differences in solvent carriers, incubation times, or detection methods.

Statistical re-analysis: Apply meta-analysis tools to pooled data, checking for outliers or confounding variables (e.g., batch-to-batch compound variability) .

Q. What optimization strategies are critical for scaling up this compound synthesis while maintaining purity?

Implement Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading). Monitor intermediates via LC-MS and validate final products with orthogonal techniques (e.g., elemental analysis). Adhere to NIH guidelines for reporting synthetic yields, solvent residues, and stability profiles under storage conditions .

Q. How should discrepancies between in vitro and in vivo efficacy data for this compound be addressed?

Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to evaluate bioavailability, metabolism, and tissue distribution. Use animal models with humanized metabolic pathways and include control groups for placebo and metabolite effects. Discuss limitations (e.g., interspecies differences) in the Discussion section, proposing follow-up studies like organ-on-a-chip models .

Q. What methodologies validate this compound’s molecular targets in mechanistic studies?

Combine in silico (molecular docking, MD simulations) and wet-lab approaches (e.g., CRISPR knockouts, pull-down assays). Use isoform-specific inhibitors to confirm target engagement and quantify binding affinity via surface plasmon resonance (SPR). Cross-validate findings with transcriptomic/proteomic datasets .

Q. What statistical practices are essential for robust analysis of this compound’s dose-dependent effects?

Power analysis: Predefine sample sizes to achieve ≥80% statistical power.

Non-linear regression: Fit dose-response data to Hill or Logit models.

Error propagation: Include uncertainty intervals for IC50/EC50 values.

Avoid omitting non-significant data; report all results transparently .

Q. How can researchers design studies to elucidate this compound’s mechanism of action?

Adopt multi-omics integration :

Transcriptomics: RNA-seq to identify differentially expressed genes.

Proteomics: SILAC labeling to track protein expression changes.

Metabolomics: LC-MS/MS to map metabolic shifts.

Correlate findings with functional assays (e.g., apoptosis/cell cycle analysis) and validate hypotheses using genetic/pharmacological perturbations .

Q. What steps mitigate reproducibility challenges in this compound research?

Open protocols: Share detailed methods via platforms like protocols.io .

Reference standards: Use certified this compound batches with COA (Certificate of Analysis).

Blinded experiments: Assign sample IDs randomly to reduce bias.

Document all deviations from original protocols in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.